Ethyl 5-oxo-5-(4-isopropoxyphenyl)valerate
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Overview
Description
Ethyl 5-oxo-5-(4-isopropoxyphenyl)valerate is an organic compound with the molecular formula C16H22O4 It is a derivative of valeric acid, featuring an ethyl ester group and a phenyl ring substituted with an isopropoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-oxo-5-(4-isopropoxyphenyl)valerate typically involves the esterification of 5-oxo-5-(4-isopropoxyphenyl)valeric acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The general reaction scheme is as follows:
5-oxo-5-(4-isopropoxyphenyl)valeric acid+ethanolH2SO4Ethyl 5-oxo-5-(4-isopropoxyphenyl)valerate+water
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts such as ion-exchange resins can also be employed to facilitate the esterification reaction. The reaction conditions are optimized to achieve high purity and yield of the desired ester.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-oxo-5-(4-isopropoxyphenyl)valerate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the keto group to an alcohol.
Substitution: The ester group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of 5-oxo-5-(4-isopropoxyphenyl)valeric acid.
Reduction: Formation of 5-hydroxy-5-(4-isopropoxyphenyl)valerate.
Substitution: Formation of various substituted esters or amides.
Scientific Research Applications
Ethyl 5-oxo-5-(4-isopropoxyphenyl)valerate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 5-oxo-5-(4-isopropoxyphenyl)valerate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator of certain biochemical pathways, depending on its structure and functional groups. Detailed studies on its binding affinity and interaction with target molecules are essential to understand its effects.
Comparison with Similar Compounds
Ethyl 5-oxo-5-(4-isopropoxyphenyl)valerate can be compared with other similar compounds, such as:
Ethyl 5-oxo-5-phenylvalerate: Lacks the isopropoxy group, resulting in different chemical and biological properties.
Ethyl 5-oxo-5-(4-methoxyphenyl)valerate: Contains a methoxy group instead of an isopropoxy group, leading to variations in reactivity and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological characteristics.
Properties
IUPAC Name |
ethyl 5-oxo-5-(4-propan-2-yloxyphenyl)pentanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22O4/c1-4-19-16(18)7-5-6-15(17)13-8-10-14(11-9-13)20-12(2)3/h8-12H,4-7H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBDNYGILRCKCDY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCC(=O)C1=CC=C(C=C1)OC(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10645789 |
Source
|
Record name | Ethyl 5-oxo-5-{4-[(propan-2-yl)oxy]phenyl}pentanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10645789 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.34 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898757-71-6 |
Source
|
Record name | Ethyl 5-oxo-5-{4-[(propan-2-yl)oxy]phenyl}pentanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10645789 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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